molecular formula C8H14ClF2N B6171045 8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2649060-89-7

8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No. B6171045
CAS RN: 2649060-89-7
M. Wt: 197.7
InChI Key:
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Description

8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride (also known as 8,8-difluoro-3-aminobicyclo[3.2.1]octane hydrochloride, or 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl) is a fluorinated organic compound commonly used in chemical synthesis and research. It is a valuable reagent in organic synthesis due to its ability to react with a variety of functional groups, and its low toxicity. 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl has been used in a variety of scientific research applications, including the synthesis of drugs and other compounds, as well as in biochemistry and physiology.2.1]octane HCl.

Scientific Research Applications

8,8-DFB-3-Aminocyclo[3.2.1]octane HCl has been used in a variety of scientific research applications. It has been used to synthesize a variety of drugs and other compounds, including the anticonvulsant drug pregabalin, the antidiabetic drug glibenclamide, and the antifungal drug terbinafine. It has also been used in biochemistry and physiology, as it is a convenient source of a fluorinated amine group.

Mechanism of Action

The mechanism of action of 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl is dependent on the specific application in which it is used. In the synthesis of drugs and other compounds, it acts as a nucleophile, reacting with the desired functional group to form the desired product. In biochemistry and physiology, it is used to introduce a fluorinated amine group into the molecule, which can then interact with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl are dependent on the specific application in which it is used. In the synthesis of drugs and other compounds, it does not have any direct biochemical or physiological effects, as it is not present in the final product. In biochemistry and physiology, it is used to introduce a fluorinated amine group into the molecule, which can then interact with other molecules in the cell. This can have a variety of effects, depending on the molecule with which it is interacting.

Advantages and Limitations for Lab Experiments

The main advantage of using 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl in lab experiments is its low toxicity. It is also a convenient source of a fluorinated amine group, which is useful in a variety of applications. However, it is important to note that 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl is relatively expensive, and its reactivity can be unpredictable depending on the functional group with which it is reacting.

Future Directions

There are a variety of potential future directions for 8,8-DFB-3-Aminocyclo[3.2.1]octane HCl. It could be used in the synthesis of a variety of drugs and other compounds, as well as in biochemistry and physiology. Additionally, it could be used in the development of new catalysts and reagents for organic synthesis, as well as in the development of new materials and nanomaterials. Finally, it could be used in the development of new analytical methods and techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

8,8-DFB-3-Aminocyclo[3.2.1]octane HCl can be synthesized from a variety of starting materials, including 8,8-difluorobicyclo[3.2.1]octan-3-one and hydrochloric acid. The reaction proceeds via a nucleophilic substitution reaction, with the hydrochloric acid acting as the nucleophile. The reaction is exothermic, and yields a white solid product upon completion.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride involves the conversion of a bicyclic ketone intermediate to the amine hydrochloride salt.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methylamine", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form bicyclic ketone intermediate", "Step 2: Reduction of bicyclic ketone intermediate with sodium borohydride to form bicyclic alcohol intermediate", "Step 3: Conversion of bicyclic alcohol intermediate to bicyclic amine intermediate using methylamine", "Step 4: Fluorination of bicyclic amine intermediate with hydrogen fluoride to form 8,8-difluorobicyclo[3.2.1]octan-3-amine", "Step 5: Formation of hydrochloride salt by treatment of 8,8-difluorobicyclo[3.2.1]octan-3-amine with hydrochloric acid" ] }

CAS RN

2649060-89-7

Product Name

8,8-difluorobicyclo[3.2.1]octan-3-amine hydrochloride

Molecular Formula

C8H14ClF2N

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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